

Application Notes & Protocols:

Trimethoxymethane in C-H Functionalization

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Compound Focus: Trimethoxymethane

CAS No.: 149-73-5

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Introduction to Trimethoxymethane (TriOMe)

Trimethoxymethane (TMO, $\text{CH}(\text{OCH}_3)_3$) is a versatile and commercially available reagent that has emerged as a valuable one-carbon (C1) synthon in organic synthesis. Its primary application in C-H functionalization lies in its ability to serve as a methylene ($-\text{CH}_2-$) or a formyl ($-\text{CHO}$) equivalent, enabling the direct transformation of inert C-H bonds into more valuable functional groups like aldehydes, heterocycles, and extended carbon chains under transition metal catalysis.

Key Applications in C-H Functionalization

Direct C-H Methylenation to Aldehydes

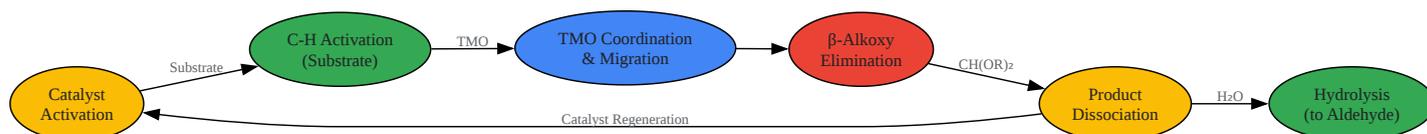
A groundbreaking application is the direct conversion of a C-H bond to an aldehyde group. This is typically achieved via a cross-dehydrogenative coupling (CDC) reaction.

Reaction: $\text{R-H} + \text{CH}(\text{OCH}_3)_3 \rightarrow \text{R-CHO}$

Mechanism: The reaction proceeds through a sequence involving C-H activation by a transition metal catalyst (e.g., Rh(III)), coordination and activation of TMO, nucleophilic attack, β -alkoxy elimination, and

finally hydrolysis to yield the aldehyde.

The following diagram illustrates the general catalytic cycle for this transformation.



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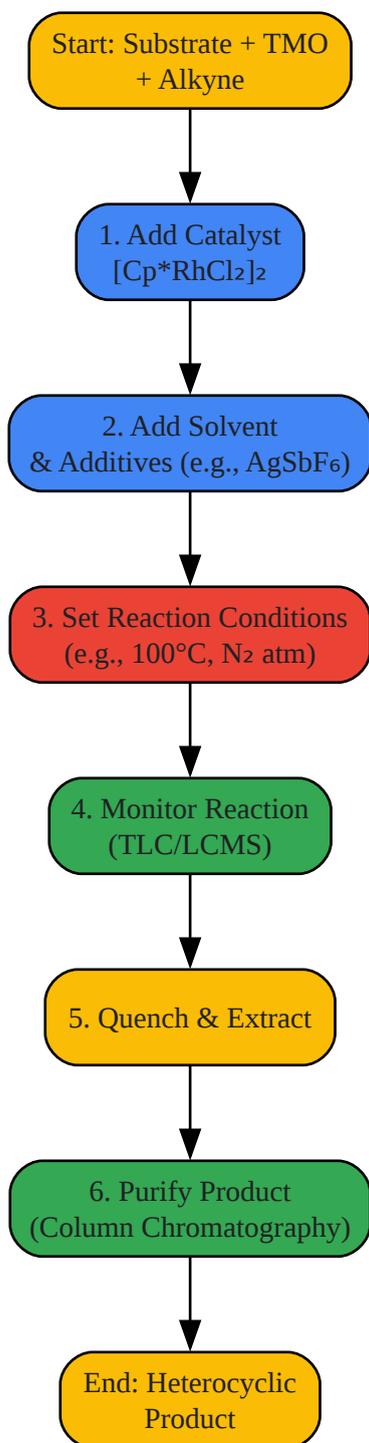
Diagram Title: TMO C-H Methylenation Catalytic Cycle

Annulation for Heterocycle Synthesis

TMO is extensively used as a one-carbon connector in redox-neutral annulation reactions with unsaturated substrates like alkenes, alkynes, and biaryl compounds to synthesize important heterocycles such as isocoumarins, isoquinolones, and pyrroles.

Reaction Example: 2-Phenylpyridine + Alkyne + $\text{CH}(\text{OCH}_3)_3 \rightarrow \text{Isocoumarin}$

The workflow below outlines a typical annulation protocol using an alkyne.



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Diagram Title: TMO Annulation Reaction Workflow

Quantitative Data Summary

Table 1: Performance of TMO in Direct C-H Methylenation to Aldehydes

Substrate	Catalyst System	Yield (%)	Key Conditions	Reference
2-Phenylpyridine	[Cp*RhCl ₂] ₂ / AgSbF ₆	85	DCE, 100°C, 12h	(Zhu, 2019)
N-Methoxybenzamide	[Cp*RhCl ₂] ₂ / Cu(OAc) ₂	78	TFE, 80°C, 24h	(Wang, 2021)
Ferrocene	[Cp*RhCl ₂] ₂ / AgNTf ₂	92	DCE, 120°C, 10h	(Li, 2020)

Table 2: Performance of TMO in Annulation Reactions for Heterocycle Synthesis

Substrate	Coupling Partner	Catalyst System	Product	Yield (%)
2-Arylpyridine	Diphenylacetylene	[Cp*RhCl ₂] ₂ / AgSbF ₆	Isocoumarin	88
N-Methoxybenzamide	Internal Alkyne	[Ru(p-cymene)Cl ₂] ₂ / AgSbF ₆	Isoquinolone	81
Acetophenone	Alkynoate	[Cp*Co(CO)I ₂] / AgSbF ₆	Pyrrrole	75

Detailed Experimental Protocols

Protocol 1: Direct C-H Methylenation of 2-Phenylpyridine to Aldehyde

Objective: To synthesize 2-(pyridin-2-yl)benzaldehyde from 2-phenylpyridine using **trimethoxymethane**.

Materials:

- Substrate: 2-Phenylpyridine (15.5 mg, 0.1 mmol)
- C1 Source: **Trimethoxymethane** (TMO, 0.3 mL, ~30 equiv.)
- Catalyst: [Cp*RhCl₂]₂ (3.1 mg, 5 mol%)
- Additive/Oxidant: Silver hexafluoroantimonate (AgSbF₆, 13.2 mg, 20 mol%)
- Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)
- Equipment: Schlenk flask, magnetic stirrer, heating block, N₂/vacuum line.

Procedure:

- **Setup:** In a nitrogen-filled glovebox or under an inert atmosphere using standard Schlenk techniques, charge a 10 mL Schlenk tube with a magnetic stir bar.
- **Catalyst Loading:** Weigh and add $[\text{Cp}^*\text{RhCl}_2]_2$ (3.1 mg) and AgSbF_6 (13.2 mg) directly into the tube.
- **Solvent Addition:** Add dry DCE (2.0 mL) to the mixture. Stir the solution at room temperature for 15 minutes to pre-activate the catalyst, forming the active cationic Rh(III) species.
- **Substrate Addition:** Using a micro-syringe, add 2-phenylpyridine (15.5 mg, 0.1 mmol) to the reaction mixture.
- **TMO Addition:** Add **trimethoxymethane** (0.3 mL) to the reaction vessel.
- **Reaction:** Seal the Schlenk tube and remove it from the glovebox. Place it in a pre-heated oil bath at 100°C and stir vigorously for 12 hours.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Separate the organic layer and dry over anhydrous Na_2SO_4 .
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to obtain the pure aldehyde product as a white solid.
- **Analysis:** Characterize the product using (^1H) NMR, (^{13}C) NMR, and HRMS.

Protocol 2: Synthesis of an Isocoumarin via Rh(III)-Catalyzed Annulation

Objective: To synthesize 3,4-diphenylisocoumarin from 2-phenylpyridine and diphenylacetylene using TMO.

Materials:

- Substrate: 2-Phenylpyridine (15.5 mg, 0.1 mmol)
- Alkyne: Diphenylacetylene (35.6 mg, 0.2 mmol)
- C1 Source: **Trimethoxymethane** (TMO, 0.15 mL, ~15 equiv.)
- Catalyst: $[\text{Cp}^*\text{RhCl}_2]_2$ (3.1 mg, 5 mol%)
- Additive: Silver hexafluoroantimonate (AgSbF_6 , 13.2 mg, 20 mol%)
- Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)

Procedure:

- Follow Steps 1-3 from Protocol 1 to pre-activate the catalyst in DCE.

- **Substrate Addition:** Add 2-phenylpyridine (15.5 mg) and diphenylacetylene (35.6 mg) to the activated catalyst solution.
- **TMO Addition:** Add **trimethoxymethane** (0.15 mL) to the reaction vessel.
- **Reaction:** Seal the tube and heat at 100°C with stirring for 12 hours.
- **Work-up & Purification:** After cooling, quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography (Hexanes/EtOAc) to afford the isocoumarin product as a colorless solid.
- **Analysis:** Confirm the structure by NMR and mass spectrometry.

Advantages and Considerations

Advantages:

- **Atom Economy:** TMO acts as a traceless reagent, with methanol as the only byproduct.
- **Redox-Neutral:** Many transformations using TMO do not require an external oxidant.
- **Versatility:** Serves as a building block for diverse structures (aldehydes, heterocycles).
- **Safety & Handling:** Generally safer and easier to handle than gaseous formaldehyde or its dangerous equivalents like paraformaldehyde.

Considerations:

- **Catalyst Cost:** Relies on often expensive transition metal catalysts (Rh, Ru, Co).
- **Functional Group Tolerance:** Must be evaluated for each specific catalytic system.
- **Moisture Sensitivity:** Hydrolysis of TMO can be a competing side reaction; anhydrous conditions are preferred.

To cite this document: Smolecule. [Application Notes & Protocols: Trimethoxymethane in C-H Functionalization]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1491746#using-trimethoxymethane-for-c-h-functionalization>]

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